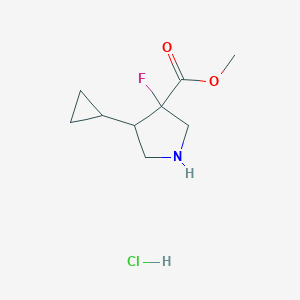
Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hydrochloride” is a chemical compound with the CAS Number: 2378506-64-8 . It has a molecular weight of 223.67 . The IUPAC name for this compound is “methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hydrochloride” and its Inchi Code is 1S/C9H14FNO2.ClH/c1-13-8(12)9(10)5-11-4-7(9)6-2-3-6;/h6-7,11H,2-5H2,1H3;1H .
Molecular Structure Analysis
The molecular structure of “Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hydrochloride” is represented by the Inchi Code 1S/C9H14FNO2.ClH/c1-13-8(12)9(10)5-11-4-7(9)6-2-3-6;/h6-7,11H,2-5H2,1H3;1H .Physical And Chemical Properties Analysis
“Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hydrochloride” is a powder . It is stored at room temperature .Applications De Recherche Scientifique
Synthetic Applications in Medicinal Chemistry : 4-Fluoropyrrolidine derivatives, closely related to Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate HCl, are noted for their use in medicinal chemistry, particularly as dipeptidyl peptidase IV inhibitors. They serve as attractive synthons for the preparation of various intermediates like 4-fluoropyrrolidine-2-carboxamides and carbonitriles, offering significant utility in the synthesis of compounds for medicinal applications (Singh & Umemoto, 2011).
Role in Antibacterial Agents : Compounds structurally similar to this compound, such as fluoronaphthyridines with cycloalkylamino groups, have been synthesized and evaluated for their antibacterial activities. These compounds, particularly those with amino-pyrrolidine modifications, have shown promising potential as therapeutic agents (Bouzard et al., 1992).
Catalysis in Organic Reactions : Derivatives of 4-aminopyrrolidine-2-carboxylate esters, related to this compound, are used as catalysts in asymmetric Michael additions of ketones to nitroalkenes. These catalysts are significant in modulating asymmetric quimioselective reactions (Ruiz-Olalla et al., 2015).
Applications in Carbonic Anhydrase Inhibition : Cyclopropylcarboxylic acids and esters with bromophenol moieties, which are structurally related to this compound, have been investigated as inhibitors of the carbonic anhydrase enzyme. These compounds exhibit excellent inhibitory effects and could be relevant in the treatment of diseases such as Alzheimer's disease and Parkinson's disease (Boztaş et al., 2019).
Synthesis of Fluorinated Analogues for Therapeutic Agents : The synthesis of fluorocyclopropyl building blocks, central to the structure of various therapeutic agents against hepatitis C virus, utilizes key intermediates like methyl α-amino-β-fluoro-β-vinylcyclopropanecarboxylate. Such synthesis methods are crucial for developing fluorinated analogues of existing therapeutic agents (Milanole et al., 2015).
Safety and Hazards
The safety information for “Methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate hydrochloride” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye . Use of personal protective equipment and chemical impermeable gloves is advised .
Propriétés
IUPAC Name |
methyl 4-cyclopropyl-3-fluoropyrrolidine-3-carboxylate;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14FNO2.ClH/c1-13-8(12)9(10)5-11-4-7(9)6-2-3-6;/h6-7,11H,2-5H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXNDNQILMXTZQO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1(CNCC1C2CC2)F.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15ClFNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

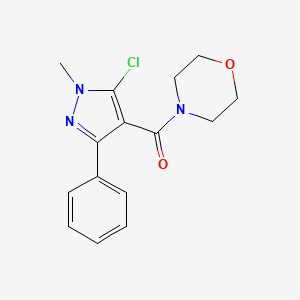
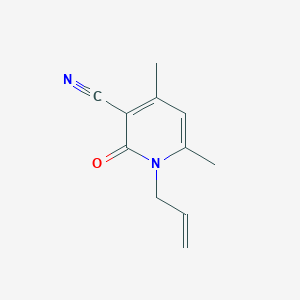
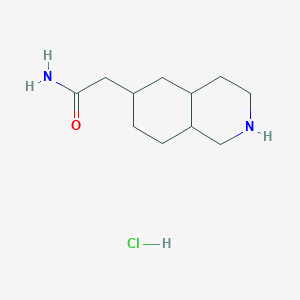


![N-(3-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2956184.png)
![3-[(2,6-Dichlorophenoxy)methyl]-4-methoxybenzaldehyde](/img/structure/B2956185.png)
![4-[2-(2-Methoxyphenyl)acetyl]-1-(pyridin-3-yl)piperazin-2-one](/img/structure/B2956187.png)
![2-(3-(benzo[d][1,3]dioxol-5-ylmethyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![N-[5-(Difluoromethyl)-1-phenylpyrazol-4-yl]prop-2-enamide](/img/structure/B2956190.png)
![Ethyl 2-(allylthio)-5-(3-fluorophenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2956191.png)
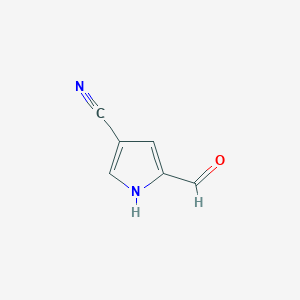
![N-[1-[1-[2-(4-Chlorophenyl)acetyl]pyrrolidin-3-yl]pyrazol-4-yl]acetamide](/img/structure/B2956194.png)
